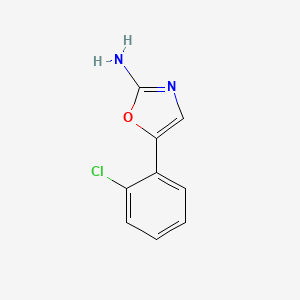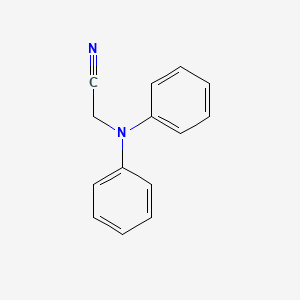![molecular formula C20H30N2O5 B15229279 tert-Butyl 7-(4-(methoxycarbonyl)bicyclo[2.2.2]octan-1-yl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate](/img/structure/B15229279.png)
tert-Butyl 7-(4-(methoxycarbonyl)bicyclo[2.2.2]octan-1-yl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 7-(4-(methoxycarbonyl)bicyclo[222]octan-1-yl)-5-oxa-2,6-diazaspiro[34]oct-6-ene-2-carboxylate is a complex organic compound that features a unique bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 7-(4-(methoxycarbonyl)bicyclo[2.2.2]octan-1-yl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate involves multiple steps. One of the key steps is the formation of the bicyclo[2.2.2]octane core, which can be achieved through enantioselective cycloaddition reactions. These reactions are typically carried out under mild, metal-free conditions using organic bases as catalysts .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis platforms could be explored to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 7-(4-(methoxycarbonyl)bicyclo[2.2.2]octan-1-yl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-Butyl 7-(4-(methoxycarbonyl)bicyclo[2.2.2]octan-1-yl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biology, this compound can be used to study the effects of bicyclic structures on biological activity. It may serve as a model compound for understanding the interactions between similar structures and biological targets.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. Researchers are exploring its use in drug development, particularly for its ability to interact with specific molecular targets.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism by which tert-Butyl 7-(4-(methoxycarbonyl)bicyclo[2.2.2]octan-1-yl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of its targets and influencing various biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid
- 8-azabicyclo[3.2.1]octane derivatives
- Bicyclo[2.1.1]hexane derivatives
Uniqueness
tert-Butyl 7-(4-(methoxycarbonyl)bicyclo[2.2.2]octan-1-yl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate is unique due to its combination of a bicyclo[2.2.2]octane core with a spirocyclic and oxa-diazaspiro structure. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C20H30N2O5 |
|---|---|
Peso molecular |
378.5 g/mol |
Nombre IUPAC |
tert-butyl 7-(4-methoxycarbonyl-1-bicyclo[2.2.2]octanyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate |
InChI |
InChI=1S/C20H30N2O5/c1-17(2,3)26-16(24)22-12-20(13-22)11-14(21-27-20)18-5-8-19(9-6-18,10-7-18)15(23)25-4/h5-13H2,1-4H3 |
Clave InChI |
GCAZVQQVQJZQBD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC2(C1)CC(=NO2)C34CCC(CC3)(CC4)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(1S,4R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]octan-5-yl]acetic acid](/img/structure/B15229210.png)





![6-Ethyl-2-methyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B15229243.png)
![7-Amino-6-(5-chloropyridin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-one](/img/structure/B15229253.png)

![2,4-Dichloro-5,7-dihydrofuro[3,4-b]pyridine](/img/structure/B15229268.png)


